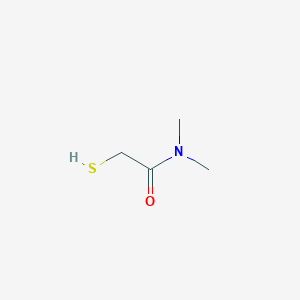

N,N-dimethyl-2-mercaptoacetamide

Beschreibung

Contextualization within Amide and Thiol Chemistry

N,N-dimethyl-2-mercaptoacetamide is a molecule that incorporates two highly important functional groups in organic chemistry: an amide and a thiol. pressbooks.pub The amide group consists of a carbonyl group bonded to a nitrogen atom, while the thiol group is characterized by a sulfur-hydrogen bond (-SH). quizlet.com

Amides are known for their stability and are fundamental components of proteins, where amino acids are linked by amide bonds. pressbooks.pub They are generally prepared through the reaction of a carboxylic acid derivative, such as an acid chloride, with an amine. pressbooks.publibretexts.org Amides can undergo hydrolysis to form a carboxylic acid and an amine, although this typically requires more rigorous conditions than for esters. quizlet.compressbooks.pub They can also be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pub

Thiols, on the other hand, are sulfur analogs of alcohols and are notable for their distinct odors. quizlet.com A key reaction of thiols is their oxidation to disulfides, which involves the formation of a sulfur-sulfur bond. quizlet.com This reaction is readily reversible, as disulfides can be reduced back to thiols. quizlet.com

The presence of both an amide and a thiol group in this compound gives it a unique chemical character, allowing it to participate in reactions characteristic of both functional groups. This dual functionality makes it a valuable building block and reagent in organic synthesis.

Academic Significance of the Mercaptoacetamide Scaffold

The mercaptoacetamide scaffold, which forms the core of this compound, is of considerable interest in medicinal chemistry and materials science. This structural motif has been identified as a key component in the design of various biologically active molecules.

For instance, derivatives of mercaptoacetamide have been investigated for their potential as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. nih.gov N-aryl mercaptoacetamides, for example, have shown promising activity against several clinically relevant MBLs. nih.gov These compounds have also been found to inhibit LasB, a virulence factor in the pathogenic bacterium Pseudomonas aeruginosa. nih.gov This dual-target approach, addressing both antibiotic resistance and bacterial virulence, represents a novel strategy in the development of new antibacterial agents. nih.gov

The thiol group within the mercaptoacetamide scaffold is crucial for its biological activity, often acting as a chelating agent for metal ions within the active sites of enzymes. nih.gov Researchers have synthesized and evaluated a range of N-aryl mercaptoacetamides, demonstrating their potential to restore the efficacy of existing antibiotics. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₉NOS |

| Molecular Weight | 119.19 g/mol |

| CAS Number | 35331-24-9 |

| Appearance | Liquid |

| Solubility | Soluble in water and organic solvents. ontosight.ai |

This table contains data for this compound and related compounds.

Detailed Research Findings

Recent research has further highlighted the utility of the mercaptoacetamide scaffold. Studies have shown that N-aryl mercaptoacetamides can act as potent inhibitors of various bacterial proteases. nih.gov The inhibitory activity of these compounds against LasB from P. aeruginosa has been particularly noteworthy, with some derivatives exhibiting sub-micromolar efficacy. nih.gov

The mechanism of action of these inhibitors is believed to involve the coordination of the thiol group to the zinc ion present in the active site of the target enzyme. nih.gov This interaction disrupts the enzyme's catalytic activity, thereby inhibiting its function. The modular nature of the mercaptoacetamide scaffold allows for systematic modifications to the aryl substituent, enabling the optimization of inhibitory potency and selectivity. nih.gov

Furthermore, research has explored the potential of these compounds to overcome antibiotic resistance. In studies involving MBL-producing bacteria, certain N-aryl mercaptoacetamides have been shown to restore the activity of carbapenem (B1253116) antibiotics. nih.gov This finding is of significant clinical importance, as carbapenems are often considered last-resort antibiotics for treating infections caused by multidrug-resistant bacteria. nih.gov

The versatility of the mercaptoacetamide scaffold extends beyond its antibacterial applications. The unique reactivity of the thiol and amide groups makes it a valuable component in the synthesis of complex molecules and materials. For example, the thiol group can participate in thiol-ene "click" reactions, a powerful tool for constructing polymers and functionalizing surfaces.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-5(2)4(6)3-7/h7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIZMZQPWFGTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461838 | |

| Record name | N,N-dimethyl-2-mercaptoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35331-24-9 | |

| Record name | N,N-dimethyl-2-mercaptoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-2-sulfanylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for N,n Dimethyl 2 Mercaptoacetamide and Its Analogues

Established Synthetic Routes

Traditional methods for synthesizing N,N-dimethyl-2-mercaptoacetamide and its analogues primarily rely on fundamental organic reactions such as nucleophilic substitution, amide bond formation, and subsequent deprotection to reveal the thiol group.

Nucleophilic Substitution Reactions

A common and versatile approach to construct the carbon-sulfur bond in mercaptoacetamide derivatives involves nucleophilic substitution reactions. This strategy typically utilizes a precursor containing a good leaving group, which is subsequently displaced by a sulfur nucleophile.

A prevalent method starts with an α-halo-substituted acetamide (B32628). For instance, N-aryl-2-chloroacetamides are frequently used as starting materials. The chlorine atom in these compounds is susceptible to displacement by various nucleophiles, including sulfur-containing reagents. ijariie.com This reactivity is fundamental to introducing the mercapto group.

In a typical synthesis, an α-chloro carboxylic acid is first coupled with an amine to form the corresponding α-chloro amide. This intermediate then undergoes nucleophilic substitution with a thiol source. For example, in the synthesis of α-benzyl N-aryl mercaptoacetamide derivatives, the process begins with the chlorination of a corresponding amino acid, followed by coupling with an aniline (B41778) to form the α-chloro amide. fishersci.it The subsequent reaction with a sulfur nucleophile, such as potassium thioacetate, introduces the thioester functionality, which can then be hydrolyzed to the free thiol.

The general principle of aliphatic nucleophilic substitution, a cornerstone of organic synthesis, underpins these transformations, allowing for the straightforward interconversion of functional groups. sid.ir

Amide Formation Strategies

The formation of the amide bond is a crucial step in the synthesis of this compound and its analogues. Various coupling methods are employed to link a carboxylic acid (or its activated derivative) with an amine.

One of the most direct methods involves the reaction of a carboxylic acid containing the sulfur moiety (often in a protected form) with the desired amine. For instance, 2-(tritylthio)acetic acid can be coupled with various amines using standard peptide coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) or by forming an active ester intermediate. nih.govnih.gov

Alternatively, the amide bond can be formed prior to the introduction of the sulfur atom. This involves reacting a halo-substituted acyl chloride, such as chloroacetyl chloride, with the target amine. ijariie.com The resulting N-substituted chloroacetamide then serves as the substrate for a subsequent nucleophilic substitution to introduce the thiol group. ijariie.com The use of thionyl chloride in dimethylacetamide can also facilitate the one-pot synthesis of amides from carboxylic acids and amines. acs.org

The synthesis of N,N-dimethylacetamide itself, a related compound, can be achieved through several methods, including the reaction of dimethylamine (B145610) with acetic acid or methyl acetate, or the carbonylation of trimethylamine. These fundamental amide formation reactions provide the basis for constructing the core structure of this compound.

Thiol-Generating Hydrolysis Reactions

In many synthetic routes for mercaptoacetamides, the thiol group is initially masked with a protecting group to prevent its unwanted oxidation or reaction during other synthetic steps. The final step in these syntheses is the deprotection to unveil the free thiol.

A common protecting group for the thiol is the acetyl group, which forms a thioester. This thioester can be readily hydrolyzed under basic conditions, for example, using a 2M aqueous sodium hydroxide (B78521) solution in methanol, to yield the desired mercaptoacetamide. fishersci.it Another approach involves acidic hydrolysis, for instance, using acetyl chloride in methanol. fishersci.it

The trityl (triphenylmethyl) group is another widely used protecting group for thiols due to its bulkiness and selective removal under acidic conditions. The cleavage of the S-trityl group is often accomplished using trifluoroacetic acid (TFA) in the presence of a scavenger like triethylsilane (Et3SiH) in a solvent such as dichloromethane. nih.govnih.gov

Similarly, the synthesis of N-(2-mercaptopyridyl-3-formyl)-N-alkyl glycine (B1666218) involves a final hydrolysis step after the initial condensation reaction to produce the target compound. These deprotection strategies are crucial for the successful synthesis of the final, active mercaptoacetamide derivatives.

Advanced Synthetic Techniques

To improve reaction efficiency, reduce reaction times, and enhance yields, advanced synthetic techniques such as microwave-assisted synthesis and ultrasonic methods are being increasingly explored.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and cleaner reactions compared to conventional heating. This technique has been successfully applied to various steps in the synthesis of mercaptoacetamide analogues and related heterocyclic compounds.

For example, in the synthesis of quinoline-based mercaptoacetamides, a Mitsunobu reaction to couple a hydroxyquinoline with an alcohol was effectively carried out under microwave heating at 60 °C for 40 minutes, demonstrating a significant reduction in reaction time. nih.gov The use of N,N-dimethylacetamide as a solvent in microwave-assisted synthesis has also been reported for the preparation of cellulose-hydroxyapatite nanocomposites, highlighting its stability and utility under these conditions.

The broader application of microwave-assisted synthesis in preparing biologically active compounds, such as coumarin-based 1,2,3-triazoles, showcases its potential for the efficient construction of complex molecular architectures, often with improved yields and shorter reaction times.

| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |

| Mitsunobu Reaction | Typically several hours at room temperature or with gentle heating. | 40 minutes at 60 °C | nih.gov |

| Alkyne-substituted coumarin (B35378) synthesis | 5-7 hours | 4-8 minutes | |

| Coumarin-based triazole synthesis | 6-8 hours | 8-12 minutes |

Ultrasonic Techniques in Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers another non-conventional energy source to promote and accelerate synthetic transformations. The physical phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reactivity. fishersci.itnih.gov

While specific examples for the synthesis of this compound are not extensively documented, the application of ultrasound in related reactions demonstrates its potential. Ultrasound has been shown to efficiently promote the synthesis of amides from nitriles or from carboxylic acids and isocyanides, often resulting in higher yields and significantly shorter reaction times compared to silent (non-sonicated) conditions. fishersci.itnih.gov For instance, the hydration of nitriles to amides can be achieved in 15-90 minutes under ultrasonic irradiation at room temperature. nih.gov

Furthermore, an ultrasound-enhanced method has been developed for the synthesis of thioesters from benzoyl chlorides and 2-mercaptobenzoxazoles, achieving excellent yields. nih.gov Given that thioesters are common intermediates in the synthesis of mercaptoacetamides, this suggests that sonication could be a valuable tool in this synthetic pathway as well. The use of ultrasound can enhance mass transfer and accelerate reactions, making it a green and efficient alternative to conventional methods.

| Reaction Type | Conditions | Key Advantages of Ultrasound | Reference |

| Amide synthesis from nitriles | Room temperature, 15-90 minutes | Shorter reaction times, higher yields | fishersci.itnih.gov |

| Thioester synthesis | - | Excellent yields | nih.gov |

Ligand Coordination Chemistry of N,n Dimethyl 2 Mercaptoacetamide Derivatives

Coordination Modes and Denticity of Mercaptoacetamide Ligands

Mercaptoacetamide derivatives are flexible ligands capable of adopting various coordination modes depending on the nature of the metal ion, the reaction conditions, and the ligand's specific structure. Their denticity, the number of donor atoms that bind to the central metal, is a key determinant of the resulting complex's geometry and stability.

In its simplest coordination mode, N,N-dimethyl-2-mercaptoacetamide acts as a bidentate ligand. libretexts.orgpurdue.edu Coordination typically occurs through the deprotonated thiol sulfur atom and the carbonyl oxygen atom. This forms a stable five-membered chelate ring with the metal center. This (S, O) coordination is common for a range of transition metals. The sulfur atom, being a soft donor, preferentially binds to soft metal ions, while the harder oxygen atom coordinates to the metal, completing the chelate ring. The N,N-dimethyl groups, while not directly involved in coordination, exert steric influence on the complex, which can affect its stability and crystal packing. Bidentate ligands are known to form stable complexes due to the chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands. libretexts.orgpurdue.edu

More complex derivatives, such as N,N'-ethylenebis(2-mercaptoacetamide), can function as multidentate ligands. This specific ligand is tetradentate, with an N2S2 donor set. nih.govresearchgate.net The two thiol sulfur atoms and the two amide nitrogen atoms can coordinate to a single metal center, forming a highly stable complex with three chelate rings (two five-membered and one six-membered). This tetradentate coordination enforces a specific geometry around the metal ion, often square planar for d8 metals like Nickel(II) and Palladium(II). nih.govresearchgate.net The resulting metallodithiolate complexes can themselves act as ligands, using the coordinated sulfur atoms to bridge to other metal ions, leading to the formation of polymetallic structures. researchgate.net

Metal Complex Formation and Structural Characterization

Nickel(II) and Palladium(II), both d8 metal ions, readily form square planar complexes with mercaptoacetamide derivatives. With N,N'-ethylenebis(2-mercaptoacetamide), stable, neutral complexes of the type [M(L)] are formed, where the tetradentate N2S2 ligand wraps around the metal center. nih.govmedcraveonline.com These complexes are often deeply colored and have been studied for their interesting electronic and redox properties. For instance, Nickel(II) complexes with N2S2 ligands are known to serve as models for the active sites of certain enzymes, such as acetyl coenzyme A synthase. nih.govresearchgate.net Palladium(II) also forms stable square planar complexes, and its interactions with sulfur-containing ligands are of significant interest in the context of catalysis and materials science. researchgate.netnih.gov

Table 1: Representative Bond Lengths in Mercaptoacetamide-type Metal Complexes

| Complex Type | Metal Ion | Coordination Geometry | M-S Bond Length (Å) | M-N Bond Length (Å) | M-O Bond Length (Å) |

| [Ni(N2S2-ligand)] | Nickel(II) | Square Planar | 2.15 - 2.25 | 1.90 - 2.00 | N/A |

| [Pd(N2S2-ligand)] | Palladium(II) | Square Planar | 2.25 - 2.35 | 2.00 - 2.10 | N/A |

| [Si(S,O-ligand)2X2] | Silicon(IV) | Octahedral | 2.20 - 2.30 | N/A | 1.75 - 1.85 |

Note: Data are generalized from structurally related compounds found in the literature. Actual values for the specified complexes may vary.

While less common, mercaptoacetamide ligands can also coordinate to main group elements. Silicon(IV), for example, can form hypervalent complexes with bidentate ligands. Reaction of a silicon halide, such as SiCl4, with two equivalents of this compound could potentially lead to a neutral, six-coordinate octahedral complex, [Si(L)2Cl2]. In such a complex, the ligands would coordinate in a bidentate (S, O) fashion. The higher coordination number is achieved due to the availability of silicon's d-orbitals for bonding. acs.org The Si-S and Si-O bond lengths would be consistent with other known silicon complexes containing these donor atoms, though steric crowding from the N,N-dimethyl groups could lead to slight bond elongations. acs.org

Electronic and Steric Properties of Metal-Mercaptoacetamide Complexes

The electronic and steric properties of metal-mercaptoacetamide complexes are intrinsically linked to the nature of the ligand and the central metal ion. These properties govern the reactivity, stability, and potential applications of the complexes.

The presence of N,N-dimethyl groups on the amide nitrogen introduces significant steric bulk near the metal center. boisestate.edu This steric hindrance can influence the coordination geometry, potentially distorting it from an ideal geometry. It can also limit the approach of other molecules to the metal center, thereby affecting the complex's reactivity. boisestate.edunih.gov

The electronic properties are largely determined by the ligand field created by the sulfur and oxygen/nitrogen donor atoms. nih.gov For transition metal complexes, this ligand field splits the d-orbitals of the metal ion, giving rise to characteristic electronic absorption bands (d-d transitions) in the UV-visible spectrum. nih.gov The position and intensity of these bands provide information about the coordination geometry and the strength of the metal-ligand interactions. For example, square planar Ni(II) complexes with N2S2 ligands are typically diamagnetic (low-spin), with a characteristic set of d-d transitions. The electronic environment can be probed by techniques like cyclic voltammetry, which reveals the redox potentials of the metal center. nih.gov

Table 2: Illustrative Spectroscopic Data for Mercaptoacetamide-type Complexes

| Complex Type | Metal Ion | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) (C=O stretch) | UV-Vis λmax (nm) (d-d transitions) |

| [Ni(N2S2-ligand)] | Nickel(II) | Diamagnetic (0) | ~1620 - 1640 | 450 - 600 |

| [Pd(N2S2-ligand)] | Palladium(II) | Diamagnetic (0) | ~1620 - 1640 | 350 - 450 |

| Paramagnetic Ni(II) Octahedral Complex | Nickel(II) | ~2.9 - 3.4 | ~1630 - 1650 | Two to three bands in Vis region |

Note: This table presents typical data based on analogous compounds. The exact values are dependent on the specific ligand and experimental conditions.

Donor Ability and Electron Density Transfer

This compound (DMTA) is a versatile ligand capable of coordinating to metal ions in several ways. Its ambidentate nature, featuring a soft sulfur atom and a harder amide oxygen or nitrogen atom, allows it to act as a monodentate or bidentate ligand. The specific coordination mode is influenced by the nature of the metal ion, the solvent, and the other ligands present in the coordination sphere.

In many of its complexes, this compound acts as a monodentate sulfur donor. For instance, in complexes with Co(II), Pd(II), Zn(II), Cd(II), and Hg(II), such as M(DMTA)₂Cl₂, M(DMTA)₂I₂, and M(DMTA)₄₂, it has been shown to coordinate exclusively through the sulfur atom. researchgate.net This preference for sulfur coordination is consistent with the Hard and Soft Acids and Bases (HSAB) principle, where soft metal ions favor coordination with the soft sulfur donor. The infrared spectrum of N,N-dimethylthioacetamide provides further insights into its electronic structure and donor capabilities. researchgate.net

The coordination of the sulfur atom to a metal center results in a transfer of electron density from the ligand to the metal. This donation of electron density can be observed through various spectroscopic techniques. For example, in [FeFe]-hydrogenase model complexes, the introduction of sulfur-based ligands influences the electronic structure of the di-iron core. nih.govnih.gov While not this compound itself, related dithiolate ligands demonstrate that the electron-donating capacity of the sulfur atoms is crucial for stabilizing the metal centers in specific oxidation states and for facilitating catalytic processes. nih.govnih.gov The extent of this electron density transfer can be modulated by the other ligands present in the complex. For instance, the presence of strong π-acceptor ligands like carbon monoxide (CO) can synergistically enhance the π-backbonding from the metal to the other ligands, which in turn affects the electron density at the metal center. nih.gov

The amide functionality of this compound can also participate in coordination, leading to bidentate chelation. This is more likely to occur with harder metal ions or under specific steric conditions. In such cases, the ligand forms a stable five-membered chelate ring by coordinating through both the sulfur and the amide oxygen or nitrogen atoms. This chelation enhances the stability of the resulting complex due to the chelate effect.

Table 1: Coordination Modes of this compound and Related Ligands

| Metal Ion | Ligand | Coordination Mode | Technique | Reference |

|---|---|---|---|---|

| Co(II), Pd(II), Zn(II), Cd(II), Hg(II) | N,N-dimethylthioacetamide | Monodentate (S-donor) | IR, Raman, Electronic Spectroscopy | researchgate.net |

| Fe(I)Fe(I), Fe(I)Fe(II) | Dithiolate derivatives | Bridging S-donor | IR, EPR, DFT | nih.govnih.gov |

| Ni(II) | 2-(4-Bromophenoxy)acetohydrazide | Bidentate (O, N-donor) | X-ray Diffraction, IR | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Redox Chemistry of Coordinated Ligands

The redox chemistry of coordinated this compound and its derivatives is of particular interest, especially in the context of modeling the active sites of redox-active metalloenzymes. The ligand itself can be redox-active, or it can modulate the redox properties of the metal center to which it is coordinated.

Coordination polymers and metal-organic frameworks (MOFs) incorporating redox-active ligands have garnered significant attention for their potential applications in catalysis and molecular electronics. researchgate.netmdpi.com While studies specifically on this compound-based frameworks are limited, the principles derived from other redox-active ligand systems are applicable. A common strategy involves using ligands that can exist in multiple stable oxidation states. researchgate.netnsf.gov For mercaptoacetamide derivatives, the sulfur atom can undergo oxidation, or the entire ligand can participate in redox processes in concert with the metal center.

In the context of biomimetic chemistry, the redox behavior of sulfur-containing ligands is crucial. For example, in models of [FeFe]-hydrogenase, the dithiolate bridge is not merely a structural element but also plays a key role in the electron transfer processes that lead to hydrogen production or oxidation. tamu.edu The redox potential of the metal centers in these models is finely tuned by the nature of the surrounding ligands, including the sulfur donors. researchgate.net

The electrochemical properties of manganese complexes with ditopic ligands featuring N₃-coordination sites reveal metal-centered redox processes. mdpi.com Although the ligand in this case is different, the study highlights how the ligand framework influences the redox potentials of the metal ions. mdpi.com In a similar vein, the redox behavior of platinum(II) complexes with thiolate-thione redox-active ligands demonstrates that electron transfer can be localized on the ligand, leading to the formation of ligand-based radicals. nsf.gov This ligand-centered redox activity is a key feature in many enzymatic reactions.

Table 2: Redox Properties of Complexes with Related Ligands

| Complex Type | Redox Process | Technique | Key Finding | Reference |

|---|---|---|---|---|

| Mn(II) complexes with ditopic N₃-ligands | Mn₂(II,II)/Mn₂(II,III) and Mn₂(II,III)/Mn₂(III,III) | Cyclic Voltammetry | Metal-centered redox processes influenced by the ligand framework. | mdpi.com |

| Pt(II) complexes with thiolate-thione ligands | Ligand-based reductions | Cyclic Voltammetry, EPR | Sequential one-electron reductions localized on the ligand. | nsf.gov |

| [FeFe]-hydrogenase models with dithiolate bridges | Electrocatalytic proton reduction | Electrochemistry | Ligand environment tunes the redox potential for catalysis. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Biomimetic Ligand Design

The unique structural and electronic features of this compound and its derivatives make them attractive candidates for the design of biomimetic ligands. These ligands can be used to create synthetic models of metalloenzyme active sites, which in turn helps in understanding the complex biological processes they catalyze.

Mimicry of Enzyme Active Sites

A significant area of biomimetic chemistry is the development of model complexes that replicate the structure and function of the active sites of metalloenzymes. mdpi.com this compound and its analogues, with their sulfur and amide donor groups, are well-suited for mimicking the coordination environment of metal ions in various enzymes.

One prominent example is the modeling of hydrogenases, enzymes that catalyze the reversible oxidation of hydrogen. tamu.edu The active sites of [NiFe]- and [FeFe]-hydrogenases feature nickel and iron ions coordinated by cysteine residues, which provide essential sulfur ligation. tamu.edu Synthetic models of these active sites often employ dithiolate ligands to bridge two metal centers, mimicking the natural dithiolate bridge. nih.gov While not this compound itself, these studies underscore the importance of mercapto-containing ligands in creating functional mimics of hydrogenase active sites. nih.govtamu.eduresearchgate.net

Another important class of metalloenzymes that can be modeled using mercaptoacetamide derivatives are metallo-β-lactamases. These enzymes are responsible for antibiotic resistance and contain one or two zinc ions in their active sites, which are coordinated by amino acid residues including cysteine. N-Aryl mercaptoacetamides have been investigated as inhibitors of metallo-β-lactamases from Pseudomonas aeruginosa. nih.gov These compounds act as multi-target inhibitors, also targeting the virulence factor LasB. nih.gov The mercaptoacetamide moiety is crucial for binding to the zinc ions in the active site, thereby inhibiting the enzyme's function. nih.gov

The design of biomimetic materials is a rapidly advancing field, with innovative methods being developed to emulate the complex microenvironments of cells and tissues. mdpi.com The use of self-assembling peptides and the modification of surfaces with specific functional groups are strategies that can be applied to create more sophisticated biomimetic systems incorporating ligands like this compound. mdpi.com

Understanding Metal-Sulfur Interactions in Biological Systems

Metal-sulfur bonds are ubiquitous in biological systems and play critical roles in electron transfer, catalysis, and structural stabilization of proteins. The study of synthetic complexes with metal-sulfur bonds provides valuable insights into these fundamental biological interactions.

Complexes of this compound and related ligands serve as excellent platforms for probing the nature of metal-sulfur bonds. By systematically varying the metal ion and the other ligands in the complex, it is possible to dissect the factors that influence the strength, length, and redox properties of the metal-sulfur bond.

For instance, the study of Ni(II) complexes with quadridentate thiolato amide {S₂N₂} ligands provides detailed information about the coordination geometry and electronic structure of nickel in a sulfur-rich environment. elsevierpure.com Such studies are relevant to understanding the role of nickel in enzymes like Ni-superoxide dismutase and acetyl-CoA synthase.

Furthermore, the synthesis and characterization of metal complexes with multidentate N₂S₂ ligands, which include thioether and thiolate moieties, contribute to a deeper understanding of how the coordination environment influences the properties and reactivity of the metal center. mmu.ac.uk These studies, although not directly involving this compound, provide a broader context for the importance of mixed N/S donor ligands in bioinorganic chemistry. mmu.ac.uk

The development of biomimetic materials also sheds light on the role of the extracellular matrix in biological processes. mdpi.com Collagen-based composites and biomimetic hydrogels are being designed to mimic the natural environment of cells, and the incorporation of specific metal-binding ligands into these materials could provide new avenues for studying metal-ion homeostasis and signaling. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules from first principles. For N,N-dimethyl-2-mercaptoacetamide, these methods can model its geometry, energy levels, and the distribution of electrons, which collectively dictate its chemical and physical properties.

Density Functional Theory (DFT) Investigations of Molecular Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. While specific DFT studies exclusively focused on this compound are not prevalent in publicly available literature, the methodology has been extensively applied to closely related thioamide and acetamide (B32628) compounds. acs.orgrsc.org These studies establish a reliable framework for investigating the molecular geometry of this compound.

DFT calculations typically involve optimizing the molecule's geometry to find the lowest energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters of interest would include the lengths of the C=O, C-N, C-S, and S-H bonds, as well as the planarity of the amide group. Studies on analogous N,N-dimethylthioamides and N-phenylthioacetamides have demonstrated that DFT methods, such as those employing the M062X functional with a 6-311++G(d) basis set, can effectively model these parameters and analyze conformational isomerism (e.g., Z/E isomers). acs.org

Table 1: Representative Structural Parameters Investigated by DFT

| Parameter | Description | Typical Focus of Investigation |

| Bond Lengths | C=O, C-N, C-C, C-S, S-H | Determining the degree of bond order and conjugation within the thioamide backbone. |

| Bond Angles | O-C-N, C-N-C, C-S-H | Understanding the steric and electronic influences on the local geometry around each atom. |

| Dihedral Angles | H-S-C-C, C-C-N-C | Characterizing the overall conformation and rotational barriers of the molecule. |

This table represents typical parameters analyzed in DFT studies of related thioamides and acetamides; specific values for the title compound require a dedicated computational study.

Electronic Structure and Bonding Analysis

The electronic structure of this compound governs its reactivity and spectroscopic properties. Quantum chemical methods are used to analyze the distribution of electrons and the nature of chemical bonds. Computational studies on analogous N,N-dimethylthioacetamide have utilized methods like Complete Active Space Self-Consistent Field (CASSCF) and CNDO/S-CI to investigate electronic excited states and transitions. researchgate.netaip.org

These analyses typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For thioamides, electronic transitions such as the n→π* (an electron from a non-bonding orbital moving to an anti-bonding π orbital) and π→π* are of significant interest and have been computationally predicted. researchgate.netaip.org

Reaction Mechanism Elucidation

Computational chemistry provides a virtual laboratory to trace the energetic and structural changes that occur during a chemical reaction. This allows for the detailed elucidation of reaction mechanisms, including the identification of transient intermediates and transition states.

Kinetic Modeling of Transformation Processes

Kinetic modeling uses computational data to predict the rates of chemical reactions. By calculating the energy barriers (activation energies) of transition states, chemists can estimate reaction rate constants. The decay dynamics of the excited state of N,N-dimethylthioacetamide have been studied using CASSCF calculations to identify conical intersections and propose decay channels, which is a form of modeling a photophysical transformation process. aip.org Although not a catalytic reaction, this demonstrates how computational methods can model the kinetics of a molecule's transformation from one state to another. For thermal reactions, such as the synthesis of this compound from 2-thioglycolic acid and dimethylamine (B145610), kinetic modeling could predict how temperature and concentration affect the reaction rate and yield. google.comgoogle.com

Intermolecular Interactions and Self-Assembly Prediction

The way this compound molecules interact with each other and with solvent molecules determines its macroscopic properties, such as solubility and crystal structure. Computational methods can predict the nature and strength of these non-covalent interactions.

Studies on the closely related N,N-dimethylthioacetamide have used DFT calculations to understand how it forms complexes with other molecules. researchgate.net These studies reveal the importance of hydrogen bonds and other electrostatic interactions in forming stable supramolecular structures. For this compound, the thiol (-SH) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the amide nitrogen can act as acceptors. The methyl groups can participate in weaker van der Waals interactions.

Computational models can also predict how these interactions might lead to self-assembly. For example, investigations into N-phenylthioacetamide have highlighted the role of steric repulsion and thioamide conjugation in determining conformational preferences in different solvents, which is a key aspect of intermolecular behavior. acs.org Similarly, computational studies can model the formation of halogen bonds between iodine and the sulfur atom of N,N-dimethylthioacetamide, providing insight into complex formation in both organic and aqueous phases. semanticscholar.org

Table 2: Computationally Studied Intermolecular Interactions Relevant to this compound

| Interaction Type | Participating Groups | Computational Method | Investigated System |

| Hydrogen Bonding | -SH, C=O, Phenoxy Oxygens | DFT | Complex with calixarene (B151959) researchgate.net |

| Halogen Bonding | Sulfur atom, Iodine | DFT Models | AtI complex in solution semanticscholar.org |

| Solvent Effects | Thioamide group | MD and DFT (PCM model) | N-phenylthioacetamide in various solvents acs.org |

| Steric Repulsion | N-phenyl and acyl groups | MD and DFT | Z/E isomerism of N-phenylthioacetamide acs.org |

Hydrogen Bonding Networks

The molecular structure of this compound, featuring a thiol (-SH) group as a potential hydrogen bond donor and a carbonyl (C=O) group as well as a tertiary amine nitrogen as potential hydrogen bond acceptors, suggests the capacity to form diverse hydrogen bonding networks.

Intramolecular Hydrogen Bonding: A key feature of interest is the potential for intramolecular hydrogen bonding between the thiol hydrogen and the carbonyl oxygen. This interaction would lead to the formation of a stable five-membered ring structure. Studies on analogous molecules, such as o-mercapto-NN-dimethylbenzamide, have confirmed the presence of such intramolecular hydrogen bonds through infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) studies, providing a strong basis for inferring similar behavior in this compound. rsc.org The strength of this bond can be computationally estimated by analyzing the electron density and geometric parameters.

Intermolecular Hydrogen Bonding: In condensed phases, this compound can participate in intermolecular hydrogen bonds. The thiol group can act as a proton donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of dimeric or polymeric chains. Computational studies on similar amides, like N,N-dimethylacetamide, have shown that the carbonyl group is a strong hydrogen bond acceptor. researchgate.net The presence of the mercapto group in this compound introduces the possibility of S-H···O and potentially weaker S-H···S interactions, contributing to the complexity of its hydrogen bonding patterns.

Table 1: Predicted Hydrogen Bond Parameters for this compound Dimers (Theoretical) This table presents hypothetical data based on typical computational results for similar molecules, as direct experimental or computational data for this compound dimers is not readily available in the provided search results.

| Interaction Type | Bond Length (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| S-H···O | 2.1 - 2.5 | 150 - 170 | -3 to -5 |

| S-H···S | 2.8 - 3.2 | 130 - 150 | -1 to -2 |

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational studies can model these solvent effects using either implicit solvent models, which represent the solvent as a continuous medium, or explicit solvent models, where individual solvent molecules are included in the simulation. nih.gov

In non-polar solvents, the intramolecular S-H···O hydrogen bond is expected to be more prominent, as there is less competition from solvent molecules for hydrogen bonding. Conversely, in polar protic solvents like water or alcohols, the solvent molecules can act as hydrogen bond donors and acceptors, disrupting the intramolecular bond and forming new intermolecular hydrogen bonds with the solute. Studies on related amides have demonstrated the strong influence of solvent proticity and polarity on molecular conformation and interactions. rsc.org

The choice of solvent can also impact the tautomeric equilibrium, if any, and the rotational barriers around the C-N and C-S bonds. By calculating the free energy of solvation, computational models can predict the relative stability of different conformations in various solvents.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule, with several rotatable single bonds, gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

Potential Energy Surface Scanning: By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface can be generated. This allows for the identification of local and global energy minima, which correspond to the most stable conformations. For this compound, key dihedral angles include those around the C-C, C-S, and C-N bonds.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational space and reveal the preferred conformations and the transitions between them. These simulations can be performed in the gas phase or in the presence of an explicit solvent to understand the influence of the environment on the molecular dynamics. Analysis of the simulation trajectories can provide information on bond lengths, bond angles, dihedral angle distributions, and the stability of hydrogen bonds.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound (Theoretical) This table outlines the principal dihedral angles that would be the focus of a conformational analysis study.

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| ω (omega) | O=C-N-(CH₃)₂ | Rotation around the amide C-N bond, determining the planarity of the amide group. |

| φ (phi) | C-S-C-C | Rotation around the C-S bond. |

| ψ (psi) | S-C-C=O | Rotation around the C-C bond, influencing the orientation of the mercapto and carbonyl groups. |

In-Depth Analysis of this compound in Advanced Chemical Research

The exploration of chemical compounds for novel applications is a cornerstone of modern research. However, not all compounds receive the same level of scientific scrutiny. Despite the potential utility suggested by its functional groups—a thioamide moiety which could lend itself to coordination chemistry and catalysis, and a reactive mercapto group—this compound appears to be a compound with a limited research footprint in the specific advanced applications outlined.

This report aimed to construct a detailed article based on a provided outline. The core focus was to be on the applications of this compound in specialized areas of chemical research. However, extensive searches of chemical databases and scholarly articles did not yield specific data or research findings directly related to this compound's use in the following domains:

Applications in Advanced Chemical Research

Organic Synthesis as Building Blocks:

Precursors for Heterocyclic Systems:The synthesis of important heterocyclic scaffolds like thiophenes and various nitrogen-containing heterocycles is a significant area of research. However, the role of N,N-dimethyl-2-mercaptoacetamide as a direct precursor in these syntheses is not described in the available literature.

In light of the absence of specific research on this compound for the outlined topics, it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict instructions. The generation of content without supporting scientific evidence would amount to speculation and would not meet the required standards of accuracy and authoritativeness.

It is important to note that the absence of published research in these specific areas does not definitively mean the compound has no potential applications. It may indicate that its properties have not yet been explored for these purposes or that such research is not widely disseminated.

Materials Science Applications

The exploration of this compound within materials science is currently in its infancy. There is a significant lack of published studies that specifically detail its use in creating advanced materials. However, the inherent chemical functionalities of the molecule—a thiol (-SH) group and a dimethylamide group—suggest a potential for its use in surface modification and polymer synthesis. The thiol group is well-known for its ability to form strong bonds with the surfaces of noble metals, such as gold and silver, making it a candidate for the formation of self-assembled monolayers (SAMs). The dimethylamide moiety can influence the solubility and intermolecular interactions of any resulting material.

Design of Functionalized Materials

The design and synthesis of functionalized materials using this compound is an area ripe for exploration. In principle, the thiol group can act as an anchoring point to various substrates, including metallic nanoparticles and surfaces. This would allow for the tailoring of surface properties, such as hydrophilicity, biocompatibility, or reactivity. For instance, by grafting this molecule onto a surface, the exposed dimethylamide groups could alter the surface energy and wetting characteristics.

While direct research is absent, related studies on other mercapto compounds provide a blueprint for potential applications. For example, various mercapto-derivatives are used to functionalize nanoparticles for applications in catalysis and biomedical imaging. The this compound molecule could potentially be used in a similar fashion, with the dimethylamide group offering a different steric and electronic profile compared to more commonly studied capping agents.

Exploration of Optical and Electronic Properties

Currently, there is no available data in the scientific literature regarding the specific optical and electronic properties of materials functionalized with this compound. The investigation of these properties would be a novel area of research. It is conceivable that the incorporation of this compound into thin films or onto the surface of plasmonic nanoparticles could modulate their optical response. The electron-donating nature of the amide group might influence the electronic properties of surfaces it is attached to, potentially altering work functions or charge transport characteristics.

Future research could focus on synthesizing thin films or modifying surfaces with this compound and then employing techniques such as UV-Vis spectroscopy, ellipsometry, and conductive atomic force microscopy to characterize their optical and electronic properties. Such studies would be essential to determine if this compound offers any advantages over other thiol-containing molecules for applications in optoelectronics or sensing.

Analytical Chemistry Method Development and Characterization Techniques

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of N,N-dimethyl-2-mercaptoacetamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

For ¹H NMR, the spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The N-methyl protons would typically appear as one or two singlets, depending on the rotational barrier around the amide C-N bond. The methylene (B1212753) protons adjacent to the thiol group would appear as a singlet or a more complex pattern, and the thiol proton itself would present a characteristic signal whose chemical shift can be concentration-dependent and affected by hydrogen exchange.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. spectrabase.com The spectrum for this compound would show signals for the carbonyl carbon, the methylene carbon, and the N-methyl carbons. The positions of these signals are indicative of their chemical environment. For instance, the carbonyl carbon is typically observed significantly downfield.

Table 1: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~170 |

| CH₂ (Methylene) | ~26 |

| N(CH₃)₂ (N-Methyl) | ~35, ~37 |

Note: Data is based on spectral prediction and typical chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. spectrabase.com

Key vibrational modes include the stretching of the thiol (S-H) bond, the carbonyl (C=O) group of the amide, and the carbon-nitrogen (C-N) bond. The S-H stretch is typically a weak but sharp band, while the C=O stretch of the tertiary amide is a very strong and prominent absorption.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| S-H | Stretch | 2550 - 2600 | Weak |

| C=O (Amide) | Stretch | 1630 - 1680 | Strong |

| C-N | Stretch | 1200 - 1300 | Medium |

| C-H | Stretch | 2850 - 3000 | Medium |

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, allowing for its quantification and further analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this purpose.

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a pH modifier like formic acid to ensure good peak shape. acs.org Detection can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as the amide functional group contains a chromophore. For higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. nih.gov

Table 3: Representative RP-HPLC Method Parameters for Thiol-Containing Compounds

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Gradient elution, e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

Note: This table represents a typical starting point for method development for a compound like this compound, based on established methods for similar analytes. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS is challenging due to the polarity of the thiol and amide groups, which can lead to poor peak shape and thermal degradation. nih.gov

To overcome these issues, derivatization is typically required. The active hydrogen of the thiol group is replaced with a nonpolar, bulky group to increase the molecule's volatility and thermal stability. sigmaaldrich.com A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comyoutube.com After derivatization, the resulting compound can be readily analyzed by GC-MS.

The GC separates the derivatized analyte from other components, and the mass spectrometer provides mass-to-charge ratio information, allowing for structural confirmation and quantification.

Table 4: Proposed GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 80°C, ramp to 280°C at 10°C/min |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

Electrochemical Characterization Techniques

Electrochemical methods can be used to study the redox properties of this compound, primarily through the oxidation of its thiol group. Techniques like cyclic voltammetry (CV) can provide insights into the oxidation potential and mechanism. nih.gov

In a typical CV experiment, a voltage is swept between two limits at a working electrode (e.g., glassy carbon or gold), and the resulting current is measured. The thiol group (-SH) in this compound is expected to undergo an irreversible oxidation to form disulfide (-S-S-) or further oxidation products at a specific potential. researchgate.net This process would appear as an anodic (oxidation) peak in the cyclic voltammogram. The peak potential provides information about how easily the compound is oxidized, while the peak current can be related to its concentration. Such studies are valuable for understanding the compound's stability and its potential interactions in biological or chemical systems. sigmaaldrich.com

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed. The angles and intensities of the diffracted beams provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice. This technique is fundamental in solid-state chemistry for elucidating crystal structures, identifying crystalline phases, and determining lattice parameters.

For a compound like this compound, which may exist as a solid at certain temperatures, single-crystal X-ray diffraction would be the definitive method to establish its precise solid-state structure. This analysis would involve growing a suitable single crystal of the compound and then exposing it to a monochromatic X-ray beam. The resulting diffraction data would allow for the determination of key crystallographic parameters.

Despite a thorough search of available scientific literature, specific X-ray diffraction studies providing the complete crystal structure of this compound are not publicly available at this time. Therefore, a data table of its specific crystallographic parameters cannot be presented.

However, if such a study were to be conducted, the expected research findings would be presented in a format similar to the hypothetical data table below. This table illustrates the type of information that would be obtained from a successful single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z (molecules per unit cell) | [Value] |

| Calculated Density (g/cm³) | [Value] |

| R-factor (%) | [Value] |

The determination of the crystal structure would provide invaluable insights into the intermolecular interactions present in the solid state of this compound. Specifically, it would reveal the nature of hydrogen bonding involving the thiol (-SH) group and the amide functionality, as well as any other non-covalent interactions that dictate the packing of the molecules in the crystal lattice. This information is crucial for understanding the compound's physical properties, such as melting point and solubility, and for correlating its structure with its chemical reactivity.

While experimental data for the title compound is not available, studies on structurally related molecules demonstrate the utility of this technique. For instance, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was determined to be in the orthorhombic space group P2₁2₁2₁ with specific unit cell dimensions. mdpi.com Similarly, extensive crystallographic work has been performed on derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, revealing detailed molecular and crystal structures. researchgate.net These examples underscore the power of X-ray diffraction to provide definitive structural evidence for organic compounds.

Future Research Directions and Emerging Paradigms

Exploration of Novel Coordination Geometries and Reactivities

The coordination chemistry of ligands containing both sulfur and nitrogen donor atoms is a rich and varied field. For N,N-dimethyl-2-mercaptoacetamide, future research is expected to uncover unique coordination behaviors beyond simple monodentate interactions. The presence of the thiol group (-SH) and the amide functionality offers multiple potential binding sites for metal ions.

Future investigations will likely focus on:

Chelation and Bridging Modes: While simple S-coordination via the deprotonated thiol is expected, the potential for the amide oxygen or sulfur (in its thione tautomeric form) to participate in chelation is a key area for exploration. This could lead to the formation of stable five-membered chelate rings with various metal centers. Furthermore, the ligand could act as a bridging unit, linking multiple metal centers to create polynuclear complexes and coordination polymers.

Ambidentate Reactivity: The thioamide-like character of the molecule suggests possible ambidentate reactivity, where it could coordinate through either the sulfur or nitrogen atom under different reaction conditions. researchgate.net The interplay between the hard nitrogen and soft sulfur donors could be exploited to selectively bind to different types of metal ions, following Hard and Soft Acid and Base (HSAB) principles.

Redox-Active Ligand Behavior: The thiol group can be readily oxidized to form disulfide bridges. This redox activity could be used to impart novel electrochemical properties to its metal complexes, making them candidates for catalytic cycles that involve electron transfer steps. Research into the controlled oxidation and reduction of coordinated this compound could open pathways to new reactive intermediates. nih.gov

Exploration in this area will likely target the synthesis and characterization of complexes with a wide range of transition metals (e.g., iron, copper, nickel, platinum) to study the resulting geometries, such as square planar, tetrahedral, and octahedral arrangements. uci.edu

Integration into Dynamic Supramolecular Systems

Supramolecular chemistry, which focuses on non-covalent interactions, offers a platform for creating complex, functional architectures. rsc.org The molecular structure of this compound is well-suited for integration into such systems.

Emerging paradigms in this area may include:

Hydrogen-Bonded Assemblies: The amide group can act as both a hydrogen bond donor (if tautomerized or in a primary/secondary amide analogue) and acceptor, while the thiol group can also participate in hydrogen bonding. These interactions can be programmed to direct the self-assembly of molecules into higher-order structures like tapes, sheets, or capsules. The study of these assemblies is crucial as their dynamic nature allows for reversible formation and responsiveness to external stimuli like temperature or solvent changes. nih.gov

Metallo-Supramolecular Architectures: By combining the coordinating ability of the ligand with the principles of self-assembly, complex metallo-supramolecular structures can be designed. For example, using metal ions as nodes and this compound as linkers could lead to the formation of discrete cages or extended metal-organic frameworks (MOFs). The dynamics of these systems, including ligand exchange and guest binding, would be of fundamental interest. rsc.org

Stimuli-Responsive Materials: The potential for disulfide bond formation offers a chemical stimulus (redox state) to control supramolecular assembly and disassembly. A material constructed using this compound could, for instance, be designed to release a guest molecule upon exposure to a reducing or oxidizing agent. This responsiveness is a hallmark of advanced functional materials.

Research will likely employ techniques such as NMR spectroscopy, X-ray crystallography, and microscopy to characterize the structure and dynamics of these supramolecular systems in both solution and the solid state. rsc.org

Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling is essential for predictive design.

Key areas for computational investigation include:

DFT for Structural and Electronic Properties: Density Functional Theory (DFT) can be used to calculate the optimized geometry, vibrational frequencies, and electronic structure of the molecule and its metal complexes. physchemres.orgnih.gov Such studies can predict the most stable tautomeric and conformational forms, analyze the nature of the chemical bonds (e.g., using Natural Bond Orbital analysis), and map the molecular electrostatic potential to identify reactive sites for electrophilic and nucleophilic attack. physchemres.org

Reaction Mechanism Simulation: Computational modeling can elucidate the mechanisms of coordination reactions, tautomerization, and redox processes. By calculating the energy profiles of reaction pathways, researchers can predict kinetic and thermodynamic parameters, providing insights that are often difficult to obtain experimentally.

Predicting Spectroscopic Signatures: Theoretical calculations of NMR, IR, and Raman spectra can aid in the interpretation of experimental data, confirming the structures of newly synthesized compounds and their complexes. spectrabase.comnih.gov

The following table summarizes common computational methods and their applications in the study of molecules like this compound.

| Computational Method | Basis Set Example | Properties Investigated | Potential Application for this compound |

| Density Functional Theory (DFT) | 6-311++G(d,p) | Optimized geometry, vibrational frequencies, electronic structure, reaction energies. physchemres.org | Predicting stable conformers, coordination geometries, and reaction pathways. |

| Time-Dependent DFT (TD-DFT) | B3LYP/6-31G(d) | Electronic absorption spectra (UV-Vis), excited state properties. | Predicting the color and photophysical properties of metal complexes. |

| Quantum Theory of Atoms in Molecules (QTAIM) | N/A | Analysis of electron density to characterize chemical bonds and non-covalent interactions. nih.gov | Characterizing hydrogen bonds and metal-ligand interactions in supramolecular assemblies. |

| Molecular Dynamics (MD) | AMBER, CHARMM | Simulating the dynamic behavior of molecules and assemblies over time. | Modeling the stability and guest-host dynamics of supramolecular systems. |

This table is generated based on common practices in computational chemistry for similar molecules.

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances in chemical production. dntb.gov.ua Developing environmentally benign synthetic routes for this compound and its derivatives is a crucial future direction.

Research in this area should focus on:

Microwave-Assisted Synthesis: Compared to conventional heating, microwave irradiation can significantly reduce reaction times and improve yields. conicet.gov.arresearchgate.net A microwave-assisted approach for the thionation of the corresponding amide precursor could offer a more energy-efficient synthesis.

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. Future synthetic methods should explore the use of greener alternatives such as water, ionic liquids, or supercritical fluids. researchgate.net For instance, performing the synthesis in an aqueous medium or a recyclable ionic liquid could drastically reduce the environmental footprint of the process.

Catalytic Routes: Developing catalytic methods, rather than using stoichiometric reagents, is a cornerstone of green chemistry. For example, a catalytic process for the direct conversion of N,N-dimethylacetamide to its thio-analogue would be a significant improvement over classical methods that use reagents like phosphorus pentasulfide.

The table below compares a conventional synthetic approach for a related thioamide with potential green alternatives that could be adapted for this compound.

| Parameter | Conventional Method (e.g., Lawesson's Reagent) | Microwave-Assisted Synthesis conicet.gov.ar | Ionic Liquid Medium researchgate.net |

| Solvent | Toluene, Xylene (Volatile, Toxic) | Alumina (solid support) or high-boiling solvent | [bmim]BF4 (Low volatility, Recyclable) |

| Reaction Time | Several hours (e.g., 6-12 h) | Minutes (e.g., 10-20 min) | Can be variable, but often enhanced |

| Energy Input | High (prolonged reflux) | Moderate (short duration) | Potentially lower, catalyst may be recycled |

| Work-up | Chromatographic purification | Often simpler, cleaner product | Product extraction, solvent/catalyst recycling |

| Waste | Stoichiometric reagent byproducts, solvent waste | Reduced solvent waste | Recyclable medium reduces waste |

This table provides a generalized comparison based on established green chemistry principles and findings for related compounds. conicet.gov.arresearchgate.net

By focusing on these emerging paradigms, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications.

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of N,N-dimethyl-2-mercaptoacetamide?

- Methodological Answer : The compound can be synthesized via a two-step process: (1) acylation of 2-mercaptoacetic acid with chloroacetyl chloride to form 2-chloroacetamide, followed by (2) nucleophilic substitution with dimethylamine. Reaction conditions should include anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts. Purification via fractional distillation (boiling range: 160–170°C, analogous to methods for N,N-dimethylacetamide ) or recrystallization ensures ≥98% purity. Monitor reaction progress using thin-layer chromatography (TLC) with iodine visualization for thiol groups.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Gas Chromatography (GC) : To assess purity (≥99% as per USP standards for related acetamides ).

- Infrared (IR) Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹), S-H stretch (~2550 cm⁻¹), and N-H bending (~1550 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR in CDCl₃ should resolve dimethylamine protons (singlet at ~2.8–3.0 ppm) and thiol proton (broad peak at ~1.5 ppm, though often absent due to exchange).

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Work in a fume hood to prevent inhalation of volatile thiol vapors, which are toxic and odorous .

- Store in airtight, amber glass containers under nitrogen to minimize oxidation. Emergency procedures should include immediate eye washing (per ) and neutralization of spills with activated charcoal.

Advanced Research Questions

Q. How does the thiol group in this compound influence its stability under varying pH conditions?

- Methodological Answer : The thiol group is susceptible to oxidation, forming disulfide bridges. Stability studies should:

- Prepare buffered solutions (pH 3–10) using phosphate (pH 3–7) and carbonate (pH 8–10) systems.

- Monitor degradation via HPLC with UV detection at 220 nm.

- Add stabilizing agents like Tris-(2-carboxyethyl)phosphine (TCEP) in acidic conditions to reduce oxidation . Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under storage conditions.

Q. What experimental strategies resolve discrepancies in purity assessments between GC and titrimetric methods?

- Methodological Answer : GC may underestimate non-volatile impurities (e.g., metal residues), while titration detects active thiol content. Cross-validation strategies include:

- Mass Spectrometry (MS) : Identify non-volatile contaminants (e.g., dimers) via LC-MS.

- Iodometric Titration : Quantify free thiols using iodine solution (0.1 M) with starch indicator .

- USP Guidelines : Adhere to reagent specifications for allowable impurities (e.g., ≤1% total) .

Q. How can researchers investigate the reactivity of this compound with biological thiols like glutathione?

- Methodological Answer :

- Competitive Assays : Incubate the compound with glutathione (GSH) in PBS (pH 7.4) at 37°C. Use Ellman’s reagent (DTNB) to quantify residual free thiols via absorbance at 412 nm .

- LC-MS Analysis : Identify disulfide adducts (e.g., GSH-mercaptoacetamide conjugate) using a C18 column and positive-ion electrospray ionization.

- Kinetic Studies : Calculate second-order rate constants under pseudo-first-order conditions with excess GSH.

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Phase Solubility Studies : Perform shake-flask experiments in solvents like water, ethanol, and hexane. Quantify solubility via gravimetric analysis after solvent evaporation.

- Molecular Dynamics Simulations : Model solvent interactions to explain anomalies (e.g., hydrogen bonding with water vs. hydrophobic interactions in hexane).

- Validation : Compare results with analogous compounds (e.g., N,N-dimethylacetamide, which is fully miscible in water ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.